molecular formula C9H12N4 B14601895 5,6-Dimethylbenzimidazole-1,2-diamine CAS No. 60882-73-7

5,6-Dimethylbenzimidazole-1,2-diamine

Katalognummer: B14601895
CAS-Nummer: 60882-73-7
Molekulargewicht: 176.22 g/mol
InChI-Schlüssel: XAZNNSXRLCQUFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethylbenzimidazole-1,2-diamine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is particularly notable for its role as a degradation product of vitamin B12 and its potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenzimidazole-1,2-diamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents. This reaction forms the benzimidazole ring structure. Various methods have been developed to optimize this synthesis, including the use of different catalysts and reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The process may be catalyzed by acids or bases to improve yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethylbenzimidazole-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethylbenzimidazole-1,2-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,6-Dimethylbenzimidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,6-Dimethylbenzimidazole-1,2-diamine include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 6 positions of the benzimidazole ring can affect the compound’s ability to interact with biological targets, making it a unique and valuable compound for research and development .

Eigenschaften

CAS-Nummer

60882-73-7

Molekularformel

C9H12N4

Molekulargewicht

176.22 g/mol

IUPAC-Name

5,6-dimethylbenzimidazole-1,2-diamine

InChI

InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)13(11)9(10)12-7/h3-4H,11H2,1-2H3,(H2,10,12)

InChI-Schlüssel

XAZNNSXRLCQUFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.